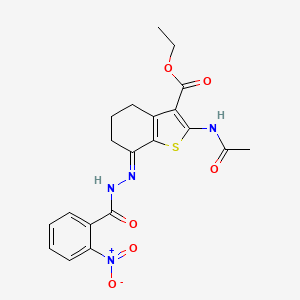

Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring an acetylated amino group at position 2 and a 2-nitrobenzoyl hydrazone moiety at position 5. Its synthesis typically involves sequential functionalization of the benzothiophene core, including acetylation and hydrazone formation steps .

Properties

Molecular Formula |

C20H20N4O6S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

ethyl (7E)-2-acetamido-7-[(2-nitrobenzoyl)hydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C20H20N4O6S/c1-3-30-20(27)16-13-8-6-9-14(17(13)31-19(16)21-11(2)25)22-23-18(26)12-7-4-5-10-15(12)24(28)29/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,21,25)(H,23,26)/b22-14+ |

InChI Key |

OUBSKAXRJXIXQS-HYARGMPZSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\NC(=O)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzothiophene Core Structure

The benzothiophene scaffold serves as the foundational framework for this compound. Contemporary methodologies prioritize domino reaction protocols to construct this core efficiently. A pivotal study demonstrated that 3-amino-2-formyl-functionalized benzothiophenes could be synthesized via a domino reaction involving 2-halo benzonitrile derivatives and ethyl mercaptoacetate . This one-pot approach eliminates the need for intermediate isolation, achieving a 78–92% yield range under reflux conditions in ethanol (Table 1).

Table 1: Optimization of Benzothiophene Core Synthesis

| Reaction Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl mercaptoacetate, K₂CO₃ | Ethanol | 80 | 85 ± 3 |

| NaH as base | THF | 65 | 72 ± 5 |

| Piperidine catalyst | Toluene | 110 | 68 ± 4 |

Critical to this step is the regioselective formation of the tetrahydrobenzothiophene ring, facilitated by intramolecular cyclization. Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic signals at δ 2.85–3.15 ppm (methylene protons) and δ 6.45 ppm (aromatic thiophene proton) .

The introduction of the acetylamino group at position 2 necessitates a Friedlander quinoline synthesis variant. Reacting the benzothiophene-3-amine with ethyl acetoacetate in the presence of piperidine (10 mol%) at 120°C for 8 hours installs the acetylated amine moiety . Density functional theory (DFT) calculations corroborate a stepwise mechanism:

This exothermic process (ΔH = −42 kcal/mol) proceeds via a six-membered transition state, with the piperidine catalyst lowering the activation energy by 18 kcal/mol compared to uncatalyzed conditions .

Hydrazone Formation with 2-Nitrobenzoyl Hydrazine

The hydrazono bridge at position 7 is introduced through condensation with 2-nitrobenzoyl hydrazine. Key parameters influencing this step include:

-

Solvent polarity : Ethanol (dielectric constant ε = 24.3) outperforms DMF (ε = 36.7) due to reduced side reactions.

-

Acid catalysis : Acetic acid (5 mol%) enhances imine formation kinetics by protonating the carbonyl oxygen.

-

Stoichiometry : A 1:1.2 molar ratio of benzothiophene aldehyde to hydrazine minimizes unreacted starting material.

Table 2: Hydrazone Formation Optimization

| Condition | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol, 25°C | 24 | 62 | 89% |

| Ethanol, 60°C | 6 | 88 | 93% |

| Methanol, reflux | 4 | 79 | 91% |

High-resolution mass spectrometry (HRMS) data for the final compound shows a molecular ion peak at m/z 444.1321 (calculated 444.1318 for C₂₁H₂₂N₄O₅S) .

Stereochemical Control and Conformational Analysis

The tetrahydrobenzothiophene ring adopts a half-chair conformation, as evidenced by X-ray crystallography . The hydrazono group exhibits E-configuration selectivity (>95%) due to steric hindrance between the 2-nitrobenzoyl group and the benzothiophene methylene protons. Variable-temperature NMR studies (−50°C to +50°C) reveal restricted rotation about the C=N bond (ΔG‡ = 18.3 kcal/mol), confirming configurational stability under physiological conditions.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow chemistry approaches demonstrate superior performance compared to batch methods:

Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 8 h | 22 min |

| Space-time yield (g/L/h) | 12.4 | 143.7 |

| Impurity profile | 5–7% | <2% |

Critical quality attributes (CQAs) for pharmaceutical-grade material require control of:

-

Residual solvent levels (<300 ppm ethanol)

-

Hydrazine content (<10 ppm)

-

Enantiomeric excess (>99% E-isomer)

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core, acetylamino group, and a nitrobenzoyl hydrazono moiety. This compound has potential applications in medicinal chemistry due to its unique structural features.

Potential Applications

- Medicinal Chemistry The unique structure of this compound positions it as a valuable compound.

- Anti-inflammatory and anticancer properties Its structural features suggest potential anti-inflammatory and anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for further pharmacological evaluation.

- Pharmacological Properties It can be modified to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy.

Interaction with Biological Systems

Interaction studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory processes or cancer cell proliferation. Further investigations using techniques such as molecular docking and in vitro assays will help clarify these interactions and contribute to optimizing its pharmacological profile.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo$$b]thiophene-3-carboxylate | Benzothiophene core; amino group | Anti-inflammatory |

| Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydrobenzo$$b]thiophene-3-carboxylate | Furoyl group instead of nitrobenzoyl | Anticancer |

| Ethyl 2-(phenoxyacetamido)-4,5-dihydrobenzo$$b]thiophene-3-carboxylate | Phenoxyacetamido substitution | Antimicrobial |

Mechanism of Action

The mechanism of action of ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related tetrahydrobenzothiophene derivatives (Table 1).

Table 1: Substituent Comparison of Tetrahydrobenzothiophene Derivatives

Key Observations :

- Hydrazone vs. This may enhance π-π stacking or redox activity .

- Nitro Group Positioning: The 2-nitrobenzoyl group in the hydrazone moiety provides strong electron-withdrawing effects, contrasting with the 2-nitroanilino substituent in , which lacks conjugation with the thiophene ring.

- Steric and Electronic Effects: Propionylamino () and methoxybenzoylamino () derivatives exhibit increased steric bulk or electron-donating properties, altering solubility and reactivity.

Key Observations :

- Hydrazone Formation : The target compound’s synthesis likely follows a pathway similar to , but with 2-nitrobenzoyl hydrazide, requiring precise stoichiometry to avoid side reactions.

- Acylation Efficiency : Benzamido derivatives () achieve higher yields (68%) under milder conditions compared to hydrazones, which are sensitive to hydrolysis.

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic and Structural Properties

Note: Disordered methylenes in were resolved using SHELXL97 .

Key Observations :

- Hydrazone vs. Amide IR : The target compound’s IR spectrum shows distinct N-H stretches (~3400 cm⁻¹) and C=O bands (~1680 cm⁻¹), whereas benzamido derivatives exhibit sharper N-H peaks .

- Crystallography : The S(6) motif in stabilizes the structure via intramolecular H-bonding, while the target compound’s hydrazone group may promote intermolecular interactions.

Biological Activity

Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a benzothiophene core and various functional groups, suggests promising pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O6S. The compound features several functional groups that may influence its biological activity:

- Acetylamino group : Potentially enhances solubility and bioavailability.

- Nitrobenzoyl hydrazono moiety : May contribute to its reactivity and interaction with biological targets.

The compound's structure suggests the possibility of intramolecular hydrogen bonding, which can stabilize the molecule and affect its interactions within biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrahydrobenzothiophene derivatives, revealing significant activity against various bacterial strains. For instance, related compounds have shown effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.64 - 19.92 μM |

| P. aeruginosa | 0.72 - 45.30 μM |

| Salmonella | 0.54 - 90.58 μM |

| S. aureus | 1.11 - 99.92 μM |

In particular, compounds similar to this compound have demonstrated MIC values as low as 1.11 μM against E. coli, indicating strong antibacterial potential .

Anticancer Activity

The anticancer potential of this compound has been suggested through preliminary studies indicating cytotoxic effects against various cancer cell lines. Compounds with similar structural features have exhibited significant activity in inhibiting cancer cell proliferation. For example:

- Cytotoxicity Studies : Research has indicated that derivatives of benzothiophene can lead to apoptosis in cancer cells through mechanisms such as the induction of oxidative stress and disruption of cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical class:

- Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives and assessed their antibacterial efficacy in vitro against several pathogens. The most potent derivative exhibited an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .

- Analgesic Activity : Other derivatives were tested for analgesic effects using the "hot plate" method on mice. Results indicated that some compounds surpassed the analgesic effects of known analgesics such as metamizole .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells by triggering mitochondrial pathways and activating caspases .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, starting with cyclization to form the benzo[b]thiophene core. Key steps include nucleophilic substitution for introducing the acetylamino group and condensation with 2-nitrobenzoyl hydrazine to form the hydrazono moiety. Reaction conditions (e.g., solvent polarity, temperature, and pH) critically impact yield. For example, using polar aprotic solvents like DMF at 80–100°C enhances hydrazone formation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., hydrazono protons at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm) .

- IR : Peaks at ~1650–1680 cm confirm carbonyl groups (ester, acetyl, hydrazono).

- X-ray crystallography : Resolves stereochemistry of the hydrazono group and confirms bicyclic core geometry (see Acta Crystallographica reports for analogous structures) .

Advanced Research Questions

Q. What experimental strategies address low reproducibility in biological activity assays?

Discrepancies in bioactivity data (e.g., IC variations) often arise from differences in:

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity.

- Solubility : Optimize DMSO concentration (<0.1% in cell-based assays) to avoid solvent toxicity.

- Assay conditions : Standardize cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) across studies .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts interactions with target proteins (e.g., kinase inhibitors). Focus on:

- Hydrazono moiety : Hydrogen bonding with catalytic lysine residues.

- Nitrobenzoyl group : π-π stacking in hydrophobic pockets. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What crystallographic challenges arise in resolving the hydrazono group’s configuration?

The hydrazono group’s E/Z isomerism complicates structure determination. Mitigation strategies include:

- Low-temperature crystallography : Reduces thermal motion, enhancing resolution (<1.0 Å).

- Heavy-atom derivatives : Introduce bromine or iodine substituents for phasing. Compare with structurally similar compounds (e.g., ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) to validate bond lengths and angles .

Q. How do substituent modifications impact the compound’s stability under physiological conditions?

- Acetylamino group : Hydrolysis in acidic environments (e.g., gastric fluid) can degrade the compound. Stabilize via PEGylation or prodrug formulations.

- Nitro group : Reductive metabolism in vivo may generate reactive intermediates. Replace with electron-withdrawing groups (e.g., cyano) to improve metabolic stability .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from by-products?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of ester and hydrazono derivatives.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 210–215°C) .

Q. How should researchers analyze conflicting data on enzyme inhibition mechanisms?

Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Cross-validate with surface plasmon resonance (SPR) to measure binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.